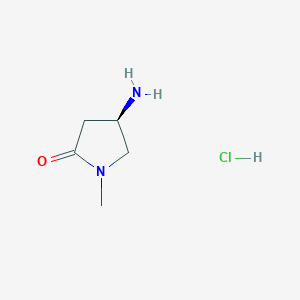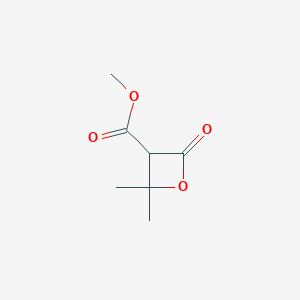
Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate is an organic compound with the molecular formula C₇H₁₀O₄. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of a carboxylate ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of dimethyl malonate with a suitable epoxide under basic conditions to form the oxetane ring . The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) or tert-butanol (t-BuOH) at elevated temperatures .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation and crystallization, would likely be applied to scale up the laboratory synthesis methods .
化学反応の分析
Types of Reactions
Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties
作用機序
The mechanism of action of Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use .
類似化合物との比較
Similar Compounds
Methyl 2,2-dimethyl-4-oxobutanoate: Similar in structure but lacks the oxetane ring.
Ethyl 2,2-dimethyl-4-oxooxetane-3-carboxylate: Similar but with an ethyl ester group instead of a methyl ester.
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid: Similar but with a carboxylic acid group instead of an ester.
特性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC名 |
methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-7(2)4(5(8)10-3)6(9)11-7/h4H,1-3H3 |
InChIキー |
HLOGSQNEORXALI-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(=O)O1)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Iodopyrido[4,3-d]pyrimidine](/img/structure/B13671892.png)
![2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13671909.png)

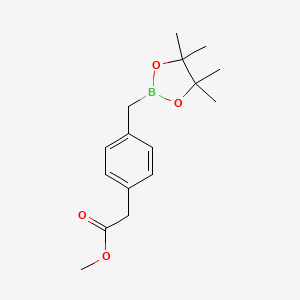
![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B13671923.png)

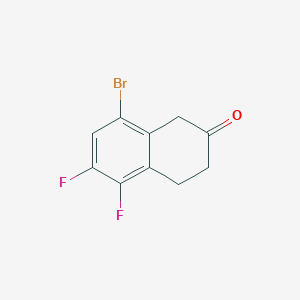
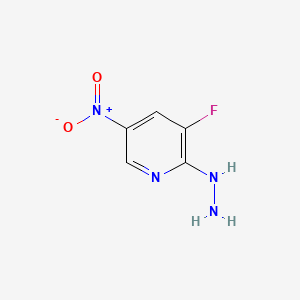
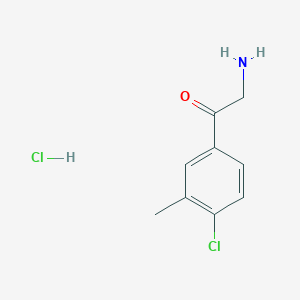

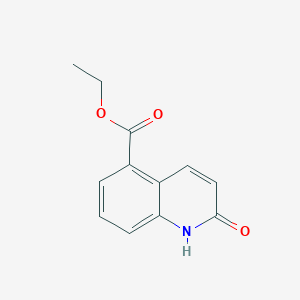
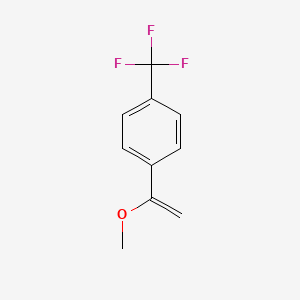
![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)
